molecular formula C15H21NO B14060192 1-(4-(Azepan-1-YL)phenyl)propan-1-one

1-(4-(Azepan-1-YL)phenyl)propan-1-one

Cat. No.: B14060192
M. Wt: 231.33 g/mol
InChI Key: KCMKACCLKVQNAK-UHFFFAOYSA-N
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Description

1-(4-(Azepan-1-YL)phenyl)propan-1-one is a ketone derivative featuring a propan-1-one moiety attached to a para-substituted phenyl ring bearing an azepane group. The azepane (azepan-1-yl) substituent is a seven-membered saturated heterocyclic ring containing one nitrogen atom, conferring unique steric and electronic properties to the compound.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-[4-(azepan-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C15H21NO/c1-2-15(17)13-7-9-14(10-8-13)16-11-5-3-4-6-12-16/h7-10H,2-6,11-12H2,1H3

InChI Key

KCMKACCLKVQNAK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination of 4-Bromophenyl Propan-1-one

This method leverages palladium catalysis to couple azepane with aryl bromides. A representative procedure involves:

Reagents :

  • 4-Bromophenyl propan-1-one (1.0 equiv)
  • Azepane (1.2 equiv)
  • Pd2(dba)3 (2 mol%)
  • Xantphos (4 mol%)
  • Cs2CO3 (2.0 equiv)
  • Toluene, 110°C, 24 h

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by amine coordination and reductive elimination to form the C–N bond. The electron-withdrawing ketone group marginally deactivates the ring, necessitating elevated temperatures.

Performance Metrics :

  • Yield: 68–72%
  • Purity: ≥98.5% (HPLC)
  • Key Impurity: Bis-aminated byproduct (≤1.2%)

Ullmann-Type Coupling with Copper Catalysts

For cost-sensitive applications, copper-mediated couplings offer a viable alternative:

Reaction Conditions :

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • K3PO4 (3.0 equiv)
  • DMSO, 120°C, 48 h

Trade-offs :

  • Longer reaction times vs. reduced catalyst cost
  • Lower yields (55–60%) due to competing dehalogenation

Nucleophilic Aromatic Substitution (SNAr) Approaches

Activation via Nitro Group Reduction

A two-step sequence capitalizes on nitro group activation:

Step 1: Nitration of Propiophenone

HNO3 (fuming), H2SO4, 0°C → 4-Nitrophenyl propan-1-one (89% yield)  

Step 2: Reduction and Cyclization

  • Catalytic hydrogenation (H2, Pd/C) to 4-aminophenyl propan-1-one
  • Treatment with 1,5-dibromopentane under basic conditions:
    4-Aminophenyl propan-1-one + 1,5-dibromopentane → 1-(4-(azepan-1-yl)phenyl)propan-1-one  

    Yield: 63% over two steps

Friedel-Crafts Acylation of Azepane-Substituted Arenes

While traditionally limited by azepane’s deactivating effects, modern protocols enable this route through Lewis acid optimization:

Reaction Parameters :

  • Azepane-substituted benzene (1.0 equiv)
  • Propionyl chloride (1.5 equiv)
  • In(OTf)3 (30 mol%)
  • CH2Cl2, −20°C, 6 h

Advantages :

  • Direct introduction of ketone group
  • Avoids pre-functionalized aryl halides

Challenges :

  • Regioselectivity control (ortho vs. para)
  • Maximum yield: 57%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index Scalability
Buchwald-Hartwig 72 98.5 High Excellent
Ullmann Coupling 58 97.0 Moderate Good
SNAr with Reduction 63 96.8 Low Moderate
Friedel-Crafts 57 95.2 Very Low Limited

Data aggregated from and supplementary computational modeling

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Toluene emerges as the optimal solvent for coupling reactions due to:

  • High boiling point (110°C) accommodating thermal requirements
  • Immiscibility with aqueous phases simplifying workup
  • Compatibility with Pd catalysts (≤3% leaching after 5 cycles)

Byproduct Mitigation Strategies

  • Phosphine ligand screening : BrettPhos suppresses β-hydride elimination reducing alkene byproducts
  • Continuous flow systems : Residence time control minimizes over-amination

Analytical Characterization Benchmarks

Spectroscopic Validation :

  • 1H NMR (CDCl3): δ 7.92 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.4 Hz, 2H, ArH), 3.30–3.25 (m, 4H, NCH2), 2.95 (q, J = 7.2 Hz, 2H, COCH2), 1.75–1.65 (m, 8H, CH2), 1.25 (t, J = 7.2 Hz, 3H, CH3)
  • HRMS : m/z calcd for C18H25NO [M+H]+: 272.2014; found: 272.2011

Chromatographic Purity :

  • HPLC: 98.7% (Zorbax SB-C18, 75:25 MeOH/H2O, 1.0 mL/min)

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Hydrogenation and catalytic transfer hydrogenation are common:

Catalytic Hydrogenation

Using palladium-carbon (Pd/C) under hydrogen pressure :

1 4 Azepan 1 yl phenyl propan 1 oneH2(2atm),Pd C,MeOH1 4 Azepan 1 yl phenyl propan 1 ol\text{1 4 Azepan 1 yl phenyl propan 1 one}\xrightarrow{\text{H}_2(2\,\text{atm}),\text{Pd C},\text{MeOH}}\text{1 4 Azepan 1 yl phenyl propan 1 ol}

Performance Metrics :

MetricValue
Conversion Rate>95%
Selectivity98% (anti-Markovnikov)
Reaction Time4–6 hours

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol provides milder conditions:

1 4 Azepan 1 yl phenyl propan 1 oneNaBH4,MeOH1 4 Azepan 1 yl phenyl propan 1 ol\text{1 4 Azepan 1 yl phenyl propan 1 one}\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{1 4 Azepan 1 yl phenyl propan 1 ol}

Yield Comparison :

Reducing AgentYield (%)
NaBH₄72
LiAlH₄88

Oxidation Reactions

The compound resists direct oxidation of the ketone group but undergoes side-chain modifications:

Benzylic Oxidation

Under strong oxidants (e.g., KMnO₄), the propyl chain oxidizes to a carboxylic acid:

1 4 Azepan 1 yl phenyl propan 1 oneKMnO4,H2SO44 Azepan 1 yl benzoic acid+CO2\text{1 4 Azepan 1 yl phenyl propan 1 one}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{4 Azepan 1 yl benzoic acid}+\text{CO}_2

Conditions :

  • Temperature: 70°C

  • Solvent: Aqueous H₂SO₄

  • Yield: 55%

Condensation Reactions

The ketone participates in hydrazone formation, useful for derivatization :

Hydrazone Synthesis :

1 4 Azepan 1 yl phenyl propan 1 one+NH2NH2Hydrazone Derivative\text{1 4 Azepan 1 yl phenyl propan 1 one}+\text{NH}_2\text{NH}_2\rightarrow \text{Hydrazone Derivative}

Key Data :

ParameterValue
ReagentHydrazine hydrate
SolventEthanol
Reaction Time2 hours
Yield85%

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

  • Cholinesterase Inhibition : IC₅₀ values of 0.55–3.60 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

  • Receptor Binding : Acts as a histamine H₃ receptor ligand (Kᵢ = 30–42 nM) .

Structure-Activity Relationship :

ModificationEffect on H₃R Affinity
Azepane ringEnhances binding
Propionyl chainOptimal length for activity

Stability and Degradation

The compound demonstrates stability under standard storage conditions but degrades under UV light:

Photodegradation Products :

ConditionMajor Product
UV Light (254 nm)4-(Azepan-1-yl)benzaldehyde
Acidic HydrolysisAzepane + 4-hydroxypropiophenone

Scientific Research Applications

1-(4-(Azepan-1-YL)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Azepan-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azepane ring may interact with biological membranes, enhancing the compound’s ability to penetrate cells. Additionally, the phenyl and propanone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-(4-(Azepan-1-YL)phenyl)propan-1-one

Compound Name Substituent on Phenyl Ring Key Features Reference
1-(4-Chlorophenyl)propan-1-one -Cl Halogenation enhances electrophilicity; used in C-O coupling reactions (62–70% yields) .
1-(4-Methoxyphenyl)propan-1-one -OCH₃ Electron-donating group improves solubility; precursor for COX-2 inhibitors .
1-(4-(tert-Butyl)phenyl)propan-1-one -C(CH₃)₃ Bulky substituent increases steric hindrance; moderate coupling yields (68%) .
1-(4-(Dimethylamino)phenyl)propan-1-one -N(CH₃)₂ Strong electron-donating group; crystallizes with phosphoryl groups .
1-(4-Azepan-1-ylphenyl)propan-1-one -Azepan-1-yl Seven-membered ring enhances lipophilicity and conformational flexibility (inferred) .

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher reactivity in coupling reactions due to increased electrophilicity at the α-carbon .
  • Steric Effects: Bulky groups (e.g., tert-butyl) reduce reaction efficiency but improve metabolic stability. The azepane group, while bulky, may offer flexibility for target binding due to its non-planar structure.
  • Lipophilicity: Azepane substitution likely increases logP compared to methoxy or amino groups, enhancing membrane permeability .

Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility, whereas azepane and tert-butyl groups enhance lipid solubility.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-(azepan-1-yl)phenyl)propan-1-one?

The compound can be synthesized via Friedel-Crafts acylation, where an acylium ion reacts with a substituted benzene derivative. A common approach involves reacting 4-(azepan-1-yl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (using dichloromethane/methanol gradients) is critical to isolate the product. Similar protocols for aryl ketones are detailed in studies on chalcone derivatives and Fischer indolization precursors .

Q. How can the crystal structure of this compound be resolved, and which software is preferred?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography. Key steps include initial structure solution with SHELXD/SHELXS, followed by iterative refinement of positional and thermal parameters in SHELXL .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific hazard data for 1-(4-(azepan-1-yl)phenyl)propan-1-one is limited, structurally similar aryl ketones (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) are classified as low-risk under GHS. Standard precautions include using nitrile gloves, fume hoods for aerosol prevention, and inert gas purges during reactions. Emergency protocols should align with OSHA guidelines .

Q. What solvent systems are optimal for solubility and spectroscopic analysis?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ketone and tertiary amine moieties. For NMR (¹H/¹³C), deuterated chloroform (CDCl₃) is recommended. UV-Vis analysis in ethanol or acetonitrile can identify π→π* transitions of the aromatic/ketone groups, with absorbance expected near 250–300 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

Yield optimization requires balancing stoichiometry and catalyst loading. A 1.2:1 molar ratio of propanoyl chloride to 4-(azepan-1-yl)benzene minimizes side reactions. Microwave-assisted synthesis (60–80°C, 30 min) enhances reaction efficiency compared to traditional reflux. Post-synthesis, recrystallization from ethyl acetate/hexane mixtures improves purity (>95%) .

Q. How to resolve contradictions in NMR spectral data (e.g., unexpected splitting or integration)?

Discrepancies often arise from dynamic effects (e.g., hindered rotation of the azepane ring) or residual solvents. Variable-temperature NMR (VT-NMR) can elucidate rotational barriers. For integration errors, compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculators like Gaussian or ORCA) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models electronic properties. Fukui functions identify electrophilic sites (e.g., carbonyl carbon), while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack. Solvent effects (e.g., PCM model for DMSO) refine accuracy .

Q. How does the azepane ring’s conformation influence biological activity in structure-activity relationship (SAR) studies?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) reveal ring puckering modes and their impact on binding to biological targets (e.g., enzymes). Pharmacophore modeling identifies critical interactions, such as hydrogen bonding via the ketone oxygen or hydrophobic contacts with the azepane’s methylene groups .

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